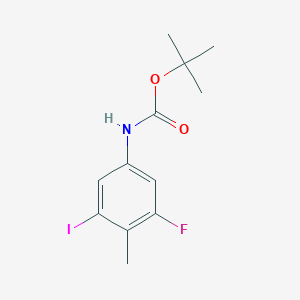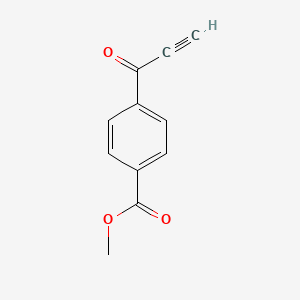
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is a chemical compound with the molecular formula C5H7ClF2O2. This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by fluorine and chlorine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 3-chloropropyl ester typically involves the esterification of 2,2-difluoroacetic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the ester.
Hydrolysis: Acidic or basic conditions are used, with sulfuric acid or sodium hydroxide as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include substituted esters and corresponding nucleophiles.
Hydrolysis: Products are 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into the compound’s potential as a prodrug for delivering active pharmaceutical ingredients is ongoing. Its ester bond can be hydrolyzed in vivo to release the active drug.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2-difluoro-, 3-chloropropyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is susceptible to hydrolysis by esterases, leading to the release of 2,2-difluoroacetic acid and 3-chloropropanol.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s chemical properties and reactivity.
Oxidation and Reduction: The compound can undergo redox reactions, affecting its oxidation state and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2,2-difluoro-, methyl ester: Similar in structure but with a methyl group instead of a 3-chloropropyl group.
Acetic acid, 2,2,2-trifluoro-, ethyl ester: Contains an additional fluorine atom and an ethyl group.
Acetic acid, 2-chloro-, 3-chloropropyl ester: Similar but lacks the fluorine atoms.
Uniqueness
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
1378832-20-2 |
|---|---|
Fórmula molecular |
C5H7ClF2O2 |
Peso molecular |
172.56 g/mol |
Nombre IUPAC |
3-chloropropyl 2,2-difluoroacetate |
InChI |
InChI=1S/C5H7ClF2O2/c6-2-1-3-10-5(9)4(7)8/h4H,1-3H2 |
Clave InChI |
AGARSLQLPVWQTK-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)C(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)

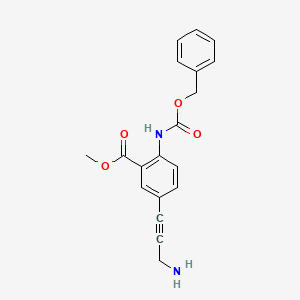
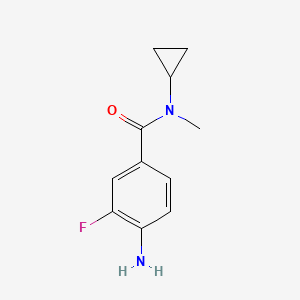
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)

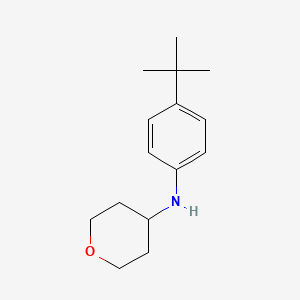
![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)
